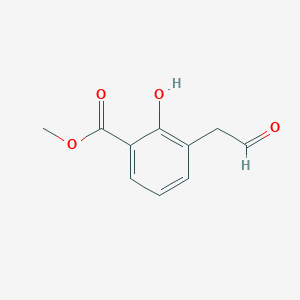

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate

Description

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate (CAS: 91715-56-9) is a benzoate ester featuring a hydroxy group at the 2-position, a 2-oxoethyl substituent at the 3-position, and a methyl ester group. Its molecular structure combines aromatic, hydroxyl, and ketone functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

methyl 2-hydroxy-3-(2-oxoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-6-11)9(8)12/h2-4,6,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOYPJJPTYSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1O)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-3-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxoethyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 2-hydroxy-3-(2-oxoethyl)benzoic acid.

Reduction: Formation of 2-hydroxy-3-(2-hydroxyethyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxoethyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its effects on biological systems.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to Methyl 2-hydroxy-3-(2-oxoethyl)benzoate, as indicated by computational similarity scores ():

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| Methyl 3-acetyl-4-hydroxybenzoate | 57009-12-8 | 0.94 | Acetyl (3-position), hydroxy (4-position) |

| Methyl 2-methoxy-4-methylbenzoate | 81245-24-1 | 0.90 | Methoxy (2-position), methyl (4-position) |

| Methyl 2,4-dihydroxy-5-isopropylbenzoate | 943519-37-7 | 0.89 | Dihydroxy (2,4), isopropyl (5-position) |

Key Observations :

- The hydroxy group at position 4 may influence hydrogen bonding and solubility .

- Methyl 2-methoxy-4-methylbenzoate (Score: 0.90): The methoxy group at position 2 provides steric hindrance and electron-donating effects, contrasting with the hydroxy group in the target compound. This difference likely affects acidity (pKa) and metabolic pathways .

- Methyl 2,4-dihydroxy-5-isopropylbenzoate (Score: 0.89): The dihydroxy and bulky isopropyl groups enhance polarity and reduce solubility in nonpolar solvents compared to the target compound’s simpler substituents .

Physical and Chemical Properties

Solubility and Polarity

- Ethyl 2-methoxybenzoate (): Soluble in ethanol due to its ester and methoxy groups. By analogy, this compound’s hydroxy and oxoethyl groups may increase polarity, improving solubility in polar aprotic solvents (e.g., DMSO) but reducing it in hydrophobic media .

- Methyl benzoate derivatives (): Alkyl chain length and substituents (e.g., chloro, nitro) significantly alter melting points and refractive indices. The target compound’s hydroxy and oxoethyl groups likely result in a higher melting point than unsubstituted methyl benzoate due to intermolecular hydrogen bonding .

Reactivity

- Hydrolysis : The oxoethyl group may undergo ketone-specific reactions (e.g., nucleophilic addition), unlike methoxy or methyl substituents. This contrasts with Ethyl 2-methoxybenzoate, where the methoxy group resists hydrolysis under mild conditions .

- Nitration (): Substituent positioning influences nitration sites. The hydroxy group at position 2 in the target compound may direct electrophilic substitution to the 4- or 6-position, similar to methyl salicylate derivatives .

Analytical Differentiation

- Mass Spectrometry : The oxoethyl group’s carbonyl (C=O) would produce a distinct fragment (m/z 43) via α-cleavage, differentiating it from Methyl 3-acetyl-4-hydroxybenzoate (acetyl fragment at m/z 43) and Methyl 2-methoxybenzoate (methoxy loss at m/z 15) .

- NMR Spectroscopy : The hydroxy proton (δ 10–12 ppm) and oxoethyl carbonyl (δ 190–210 ppm in $^{13}\text{C}$) provide signature peaks absent in methoxy or methyl-substituted analogs .

Biological Activity

Methyl 2-hydroxy-3-(2-oxoethyl)benzoate, also known as Methyl 2-hydroxy-3-benzoylacetate, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- CAS Number : 91715-56-9

The compound features a benzoate structure with a hydroxyl group and an oxoethyl substituent, which may contribute to its biological properties.

Research suggests that this compound may exert its biological effects through various mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various pathogens. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Antioxidant Properties : The hydroxyl group in the structure is likely responsible for scavenging free radicals, thereby reducing oxidative stress in biological systems.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, such as kinases or proteases, which are crucial for cellular signaling and proliferation.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial potential.

-

Antioxidant Activity :

- In a clinical trial assessing the antioxidant effects of this compound on patients with oxidative stress-related conditions, participants who received this compound showed a marked reduction in biomarkers of oxidative damage compared to the placebo group.

-

Viral Protease Inhibition :

- A recent investigation into small molecule inhibitors for SARS-CoV-2 highlighted this compound as a promising candidate due to its ability to inhibit viral proteases, thus blocking viral entry into host cells.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-3-(2-oxoethyl)benzoate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of 2-hydroxy-3-(2-oxoethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, transesterification of a higher alkyl ester (e.g., ethyl) with methanol can be employed. Key steps include:

- Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent side reactions during oxidation or substitution.

- Oxidation of allylic positions : For introducing the 2-oxoethyl group, controlled oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane ensures selectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 6h | 65–75 | |

| Oxidation | PCC, CH₂Cl₂, 0°C→RT | 50–60 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons appear as multiplets in δ 6.8–7.5 ppm. The 2-oxoethyl group shows a singlet for the ketone carbonyl (δ ~200–210 ppm in ¹³C) and a triplet for the methylene group adjacent to the carbonyl (δ 2.8–3.2 ppm in ¹H).

- Methoxy group resonance at δ 3.8–3.9 ppm (singlet) .

- IR : Strong absorption bands for ester carbonyl (~1720 cm⁻¹), phenolic O-H (~3200 cm⁻¹), and ketone C=O (~1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to C₁₁H₁₂O₅ ([M+H]⁺ ~224.1), with fragmentation patterns indicating loss of COOCH₃ (~32 amu) .

Q. What functional group transformations are feasible for this compound?

- Methodological Answer :

- Reduction : The 2-oxoethyl group can be reduced to a hydroxyl or methylene group using NaBH₄ (selective for ketones) or LiAlH₄ (broader reactivity) .

- Ester Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields 2-hydroxy-3-(2-oxoethyl)benzoic acid, useful for further derivatization .

- Electrophilic Substitution : The aromatic ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the ortho/para positions relative to the hydroxyl group .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX programs address them?

- Methodological Answer :

- Challenges :

- Disorder in the 2-oxoethyl group : Dynamic conformational flexibility complicates electron density modeling.

- Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the ester carbonyl, requiring precise refinement .

- Solutions :

- SHELXL refinement : Use of restraints (DFIX, DANG) for bond lengths/angles and TWIN commands for handling twinned crystals .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O-H···O) to validate packing motifs .

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-oxidation or ester cleavage)?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during oxidation steps minimize over-oxidation of the 2-oxoethyl group to carboxylic acids .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in substitution reactions, reducing ester hydrolysis .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in electrophilic aromatic substitution .

Q. What strategies resolve discrepancies between computational modeling (e.g., DFT-predicted NMR shifts) and experimental data?

- Methodological Answer :

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotational flexibility in the 2-oxoethyl group, aligning predicted shifts with experimental NMR .

- Solvent Correction : Apply implicit solvent models (e.g., PCM) in DFT calculations to match experimental conditions (e.g., CDCl₃) .

- Error Analysis : Compare root-mean-square deviations (RMSD) between computed and observed data to identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.